4,9-Dimethoxycanthin-6-one

Cytotoxicity Canthin-6-one Alkaloids Fibrosarcoma

4,9-Dimethoxycanthin-6-one (CAS 1270001-72-3) is a naturally occurring β-carboline alkaloid belonging to the canthin-6-one subclass. It was first identified and isolated from the stems of *Eurycoma longifolia* Jack, alongside a suite of structurally similar canthin-6-one derivatives.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
Cat. No. B3027296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Dimethoxycanthin-6-one
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C4N2C(=O)C=C(C4=NC=C3)OC
InChIInChI=1S/C16H12N2O3/c1-20-9-3-4-10-11-5-6-17-15-13(21-2)8-14(19)18(16(11)15)12(10)7-9/h3-8H,1-2H3
InChIKeyWBMNWMYQWQQWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,9-Dimethoxycanthin-6-one: A Structurally Distinct Canthin-6-one Alkaloid for Specialized Research


4,9-Dimethoxycanthin-6-one (CAS 1270001-72-3) is a naturally occurring β-carboline alkaloid belonging to the canthin-6-one subclass [1]. It was first identified and isolated from the stems of *Eurycoma longifolia* Jack, alongside a suite of structurally similar canthin-6-one derivatives [2]. While many members of this class are noted for their broad-spectrum bioactivities, 4,9-dimethoxycanthin-6-one is distinguished by its uniquely weak cytotoxic profile in certain cancer models, a critical point of differentiation for researchers studying structure-activity relationships (SAR) or requiring a negative control for mechanistic studies [2].

Why Generic Canthin-6-one Substitution Fails: The Critical Case of 4,9-Dimethoxycanthin-6-one


The canthin-6-one scaffold is a privileged structure in natural product pharmacology, but its biological activity is exquisitely sensitive to subtle changes in the position and number of substituents. Simply selecting a different methoxy-substituted analog for a research study can lead to fundamentally different and potentially misleading experimental outcomes. This is exemplified by the stark contrast in cytotoxic potency between 4,9-dimethoxycanthin-6-one and its close structural relative, 9,10-dimethoxycanthin-6-one, underscoring the necessity for compound-specific selection [1]. Generic substitution is not viable when the research objective hinges on a precise chemical structure or a specific, and often weak, biological phenotype.

Quantitative Differentiation: A Comparative Evidence Guide for 4,9-Dimethoxycanthin-6-one


Direct Head-to-Head Cytotoxicity Comparison in HT-1080 Fibrosarcoma Cells

In a direct comparative study, 4,9-dimethoxycanthin-6-one demonstrated significantly weaker cytotoxic activity against the HT-1080 human fibrosarcoma cell line compared to several structurally related canthin-6-one analogs and the positive control 5-FU [1]. This weak activity is a quantifiable and defining characteristic of this specific compound, setting it apart from its more potent counterparts.

Cytotoxicity Canthin-6-one Alkaloids Fibrosarcoma

Contrasting Cytotoxic Profiles Against Human Leukemia and Liver Cancer Cell Lines

While direct comparative data for 4,9-dimethoxycanthin-6-one against these specific cell lines is not available in the literature, a related analog, 4,5-dimethoxycanthin-6-one, has demonstrated cytotoxic activity against human leukemia (U937) and hepatocellular carcinoma (HepG2) cell lines [1]. The structural variation between the 4,9- and 4,5-dimethoxy isomers highlights how minor changes in methoxy group positioning can drastically alter biological activity. This inference suggests that researchers seeking an analog with established cytotoxicity should opt for 4,5-dimethoxycanthin-6-one, while 4,9-dimethoxycanthin-6-one may be selected for studies aiming to delineate the specific role of the 9-methoxy group.

Cytotoxicity Canthin-6-one Alkaloids Leukemia Hepatocellular Carcinoma

Indirect Inference of Anti-inflammatory Potential from a Structurally Similar Derivative

No direct anti-inflammatory studies have been published for 4,9-dimethoxycanthin-6-one. However, its close structural derivative, 4,9-dimethoxy-5-hydroxycanthin-6-one, was shown to inhibit nitric oxide (NO) release from LPS-stimulated RAW264.7 macrophages in a dose-dependent manner (10-50 μM) [1]. This provides a class-level inference that the 4,9-dimethoxycanthin-6-one scaffold may possess anti-inflammatory potential, but this remains unproven. In contrast, the hydroxy-substituted derivative serves as a validated starting point for anti-inflammatory research.

Anti-inflammatory Nitric Oxide Inhibition Canthin-6-one Derivatives Macrophages

Defined Application Scenarios for 4,9-Dimethoxycanthin-6-one Based on Evidence


A Defined Negative Control in Canthin-6-one Cytotoxicity Studies

The most data-backed application for 4,9-dimethoxycanthin-6-one is its use as a weakly active or inactive control in experiments investigating the cytotoxic mechanisms of potent canthin-6-one analogs, such as 9,10-dimethoxycanthin-6-one [1]. Its lack of significant activity against the HT-1080 fibrosarcoma cell line (IC50 > 100 μM) makes it an ideal tool to confirm that observed biological effects are specific to the active compound and not a general property of the canthin-6-one scaffold [1].

Probing Structure-Activity Relationships of Methoxy Substituents

This compound is a key reagent for medicinal chemists and natural product researchers investigating the SAR of canthin-6-one alkaloids. By directly comparing its biological profile (weak cytotoxicity) with that of other regioisomers like 9,10-dimethoxycanthin-6-one (potent cytotoxicity, IC50 = 5.0 μM) and 4,5-dimethoxycanthin-6-one (active against U937/HepG2 cells), researchers can elucidate the critical role of methoxy group positioning on the canthin-6-one core for anticancer activity [1][2].

Research on Eurycoma longifolia and Simaroubaceae Phytochemistry

As an authentic natural product originally isolated from the stems of *Eurycoma longifolia* [1], 4,9-dimethoxycanthin-6-one serves as an essential reference standard for phytochemical fingerprinting, quality control, and metabolomic studies of this and related plant species (e.g., *Ailanthus altissima*) [3]. Its procurement is justified for any study aiming to accurately characterize the chemical diversity and distribution of canthin-6-one alkaloids within the Simaroubaceae family.

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